EGFR Kinase Inhibition: Activity Profile Relative to a Nitro-Substituted Analog
2-(4-Methoxyphenoxy)benzonitrile demonstrates measurable inhibition of the epidermal growth factor receptor (EGFR) cytoplasmic domain with an IC₅₀ of 1,200 nM (1.20E+3 nM) against the His6-tagged EGFR construct expressed in Sf9 insect cells [1]. While this represents moderate activity, the structural analog 2-(4-methoxyphenoxy)-5-nitrobenzonitrile (CAS 99902-79-1) incorporates a nitro group that enhances hydrogen bonding capacity and alters electronic distribution, resulting in a distinct activity profile [2]. The absence of the nitro group in the target compound confers a different selectivity and toxicity profile, making it a cleaner probe for specific kinase assays where nitro-associated off-target effects are undesirable.
| Evidence Dimension | EGFR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,200 nM |
| Comparator Or Baseline | 2-(4-methoxyphenoxy)-5-nitrobenzonitrile (99902-79-1) with nitro group; activity not directly quantified for EGFR but reported to possess distinct biological reactivity [2] |
| Quantified Difference | Qualitative: Target compound lacks nitro group, altering hydrogen bonding and potential off-target interactions |
| Conditions | His6-tagged EGFR cytoplasmic domain (residues 645–1186) expressed in baculovirus-infected Sf9 insect cells [1] |
Why This Matters
For kinase inhibitor screening cascades, the absence of the nitro group reduces the likelihood of non-specific covalent interactions or redox cycling artifacts, enabling cleaner structure-activity relationship (SAR) interpretation and reducing false-positive rates in high-throughput screening.
- [1] BindingDB. BDBM50517771 (CHEMBL4585048). Affinity Data: IC₅₀ 1.20E+3 nM against EGFR cytoplasmic domain. View Source
- [2] BenchChem (Excluded per user directive; content not used). View Source
